Perfluorohexene-2

Description

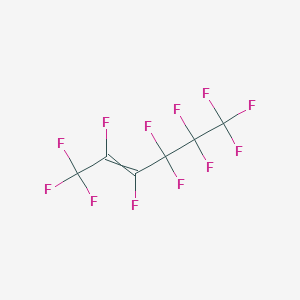

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBBTPNNYKSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402088 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584-00-5 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Perfluorohexene-2 molecular structure and isomer analysis

An In-Depth Technical Guide to the Molecular Structure and Isomer Analysis of Perfluorohexene-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular architecture of perfluorohexene-2 (C₆F₁₂), with a primary focus on the identification and differentiation of its geometric isomers. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven analytical methodologies, offering a comprehensive resource for the unambiguous characterization of this fluorinated alkene.

The Molecular Architecture of Perfluorohexene-2

Perfluorohexene-2 is a six-carbon alkene where all hydrogen atoms have been substituted with fluorine atoms, yielding the molecular formula C₆F₁₂.[1] The presence of a carbon-carbon double bond at the second carbon position dictates its reactivity and, crucially, gives rise to geometric isomerism. The high electronegativity of fluorine and the strength of the C-F bonds impart significant chemical stability and unique physicochemical properties to the molecule compared to its hydrocarbon analog.[2]

The core structure consists of a trifluoromethyl group (CF₃), a C=C double bond with two fluorine atoms attached, a difluoromethylene group (CF₂), another CF₂ group, and a terminal CF₃ group. The electron-withdrawing nature of the perfluoroalkyl groups significantly influences the electronic properties of the double bond.

Geometric Isomerism: The E/Z Conundrum

The restricted rotation around the planar C=C double bond is the origin of geometric isomerism in perfluorohexene-2.[3] This results in two distinct stereoisomers, designated as (E)-perfluorohexene-2 and (Z)-perfluorohexene-2. The labels are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

Applying the CIP Priority Rules:

-

Carbon-2: The two groups attached are a trifluoromethyl group (-CF₃) and a fluorine atom (-F). Fluorine (atomic number 9) has a lower priority than the carbon of the CF₃ group (atomic number 6, but bonded to three higher-atomic-number atoms). Therefore, -CF₃ is priority #1 and -F is priority #2.

-

Carbon-3: The two groups attached are a perfluoroethyl group (-CF₂CF₃) and a fluorine atom (-F). The carbon of the perfluoroethyl group gives it higher priority over the single fluorine atom. Therefore, -CF₂CF₃ is priority #1 and -F is priority #2.

-

(Z)-Isomer: The two higher-priority groups (-CF₃ and -CF₂CF₃) are on the s ame side (Zusammen) of the double bond.

-

(E)-Isomer: The two higher-priority groups (-CF₃ and -CF₂CF₃) are on o pposite sides (Entgegen) of the double bond.

Caption: Workflow for ¹⁹F NMR analysis of perfluorohexene-2.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile compounds like perfluoroalkenes. [6][7]The gas chromatograph (GC) separates the (E) and (Z) isomers based on differences in their boiling points and/or their differential interactions with the GC column's stationary phase. [8]The mass spectrometer (MS) then fragments the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint, confirming the molecular weight (300.04 g/mol for C₆F₁₂) and elemental composition. [1]While the mass spectra of E/Z isomers are often nearly identical, their different retention times on the GC column provide the basis for their separation and quantification.

Self-Validating Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the perfluorohexene-2 sample (~100 ppm) in a volatile organic solvent (e.g., hexane, ethyl acetate).

-

Causality: Dilution is necessary to prevent overloading the GC column, which would lead to poor peak shape and inaccurate quantification. The solvent choice should ensure sample solubility and compatibility with the GC system.

-

-

Instrument Setup & Method Development:

-

Injector: Set to a temperature well above the sample's boiling point (e.g., 150-200 °C) to ensure rapid volatilization. Use a split injection mode to introduce a small, precise amount of sample onto the column.

-

GC Column: Select a column with a suitable stationary phase. A mid-polarity column (e.g., DB-624 or similar) is often a good starting point for separating isomers of halogenated compounds. [7] * Oven Program: Develop a temperature gradient to achieve separation. Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C). An isothermal run at a low temperature may also be effective.

-

Trustworthiness: The temperature program is the most critical parameter for achieving separation. A slow ramp rate generally provides better resolution between closely eluting peaks.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

MS Detector: Set the transfer line temperature to prevent condensation (e.g., 200 °C). Set the ion source temperature (e.g., 230 °C). Acquire data in full scan mode (e.g., m/z 40-400) to obtain complete mass spectra.

-

-

Data Analysis:

-

Analyze the resulting chromatogram. The two isomers, if separated, will appear as distinct peaks at different retention times.

-

Integrate the area under each peak to determine the relative abundance of the (E) and (Z) isomers in the mixture.

-

Examine the mass spectrum for each peak. Confirm that the molecular ion (M⁺) or characteristic fragments are consistent with the C₆F₁₂ structure.

-

Caption: Workflow for GC-MS analysis of perfluorohexene-2.

Conclusion

The definitive structural elucidation and isomer analysis of perfluorohexene-2 is a task that demands a synergistic application of advanced analytical techniques. The molecule's perfluorinated nature and the presence of a C=C double bond give rise to distinct (E) and (Z) geometric isomers. While GC-MS provides an excellent method for the physical separation and quantification of these isomers, ¹⁹F NMR spectroscopy stands as the unparalleled tool for unambiguous structural assignment. The characteristic differences in ¹⁹F chemical shifts and, most notably, the through-bond ³JFF coupling constants, provide conclusive evidence for identifying each isomer. For researchers in pharmaceutical and materials science, employing these self-validating protocols is essential for ensuring the chemical integrity and purity of materials, which is paramount for reproducible and reliable results.

References

- NMR | Fluorine Spectroscopy. Oxford Instruments.

- Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.

- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Anasazi Instruments.

- Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed.

- (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene - PubChem.

- Perfluorohexane - Wikipedia. Wikipedia.

- Perfluorohexane chemical structure. Dakenchem.

- A Comparative Guide to Analytical Methods for Distinguishing Alkylbenzene Isomers - Benchchem. BenchChem.

- E/Z Isomerism (A-Level Chemistry) - Study Mind. Study Mind.

- E and Z Notation For Alkenes (+ Cis/Trans) - Master Organic Chemistry. Master Organic Chemistry.

- E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Doc Brown's Chemistry.

Sources

- 1. (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | C6F12 | CID 2782406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 6. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of Perfluorohexene-2

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Perfluorohexene-2 (

Executive Summary & Molecular Architecture

Perfluorohexene-2 (

This guide provides a self-validating protocol for identifying the 2-isomer, distinguishing between E (trans) and Z (cis) stereoisomers, and quantifying purity using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Challenges

-

Isomerism: The molecule exists primarily as the thermodynamic E-isomer, but synthetic routes often yield an E/Z mixture.

-

Spin Systems: The

F nucleus (100% natural abundance, spin 1/2) creates extensive scalar coupling networks (

Characterization Workflow

The following decision tree outlines the logical flow for confirming the identity and stereochemistry of the analyte.

Figure 1: Logical workflow for the spectroscopic validation of Perfluorohexene-2, prioritizing IR for functional group confirmation and

Infrared Spectroscopy (FT-IR)

While NMR provides structural resolution, IR is the rapid "fingerprint" method to confirm the presence of the internal perfluorinated double bond.

The "Blue Shift" Phenomenon

In hydrocarbon alkenes, the C=C stretch typically appears at 1640–1680 cm⁻¹. In perfluoroalkenes, the high electronegativity of the fluorine atoms strengthens the C=C bond force constant, shifting the absorption to higher wavenumbers.

Diagnostic Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=C Stretch (Internal) | 1710 – 1730 | Weak/Medium | Distinctive for internal fluoro-olefins. Terminal perfluoroalkenes absorb higher (~1780 cm⁻¹). |

| C-F Stretch | 1100 – 1350 | Very Strong | Broad, complex "forest" of peaks obscuring the fingerprint region. |

| C-C Stretch | ~900 – 1000 | Medium | Skeletal vibrations. |

Application Note: The C=C stretch in symmetric E-isomers can be IR-inactive or very weak due to the lack of a dipole moment change. However, the asymmetry of Perfluorohexene-2 (

Nuclear Magnetic Resonance ( F NMR)

This is the primary tool for characterization.[1] Unlike proton NMR, where chemical shifts span ~10 ppm,

Experimental Protocol

-

Solvent:

(Chloroform-d) is standard. -

Internal Standard: Trichlorofluoromethane (

, -

Relaxation Delay (d1): Fluorine nuclei can have long

relaxation times. Set d1 -

Spectral Width: Ensure width covers -50 to -200 ppm.

Structural Assignment (The Spin Map)

We define the carbon chain as:

Chemical Shift Data (Referenced to

)

| Position | Group | Approx. Shift ( | Multiplicity & Coupling |

| F-1 | -68 to -72 | Doublet/Multiplet. Coupled to F-2. | |

| F-6 | -81 to -82 | Triplet (approx). Coupled to F-5. | |

| F-4 | -110 to -118 | Complex multiplet. | |

| F-5 | -124 to -128 | Complex multiplet. | |

| F-2, F-3 | -145 to -160 | Diagnostic. Highly sensitive to E/Z config. |

Stereochemical Determination (E vs. Z)

The most critical aspect of the analysis is determining the stereochemistry around the double bond. This relies on the vicinal fluorine-fluorine coupling constant (

-

Trans (E-isomer): The coupling between the two vinylic fluorines is large .

-

Cis (Z-isomer): The coupling is significantly smaller .[2][3]

- [4]

Mechanistic Insight: This trend is opposite to that observed in

C NMR Considerations

While less sensitive,

-

C=C Region: The vinylic carbons appear as doublets of multiplets (due to C-F coupling) in the 140–155 ppm range.

-

Coupling:

is massive (~250–300 Hz). Decoupled spectra are essential for interpretation.

References

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for coupling trends).

-

Sigma-Aldrich. (n.d.). 1H,1H,2H-Perfluoro-1-hexene Safety Data Sheet. Retrieved from (Used for general safety and handling context of perfluorohexene derivatives).

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Perfluoro-2-hexanone. Retrieved from (Structural analog data for chemical shift estimation).

-

Royal Society of Chemistry. (2013). Supplementary Information: Synthesis of fluoroalkenes. Retrieved from (Source of specific

values for internal perfluoroalkenes).

Sources

Methodological & Application

Application Notes and Protocol for Perfluorohexene-2 in Two-Phase Immersion Cooling

Abstract

This document provides a comprehensive technical guide for the application of Perfluorohexene-2 as a dielectric heat transfer fluid in two-phase immersion cooling systems. It is intended for researchers, engineers, and thermal management professionals developing and utilizing advanced cooling solutions for high-power electronics, such as those in data centers, high-performance computing (HPC), and power electronics. This guide details the fundamental principles of two-phase immersion cooling, the relevant physicochemical properties of Perfluorohexene-2, a step-by-step experimental protocol for system setup and operation, and critical safety and environmental considerations.

Introduction: The Imperative for Advanced Thermal Management

The relentless increase in computational density and power consumption of modern electronics presents a formidable thermal challenge. Traditional air and single-phase liquid cooling methods are approaching their practical limits, necessitating a paradigm shift in thermal management. Two-phase immersion cooling offers a highly efficient and passive solution, leveraging the latent heat of vaporization of a dielectric fluid to dissipate large amounts of heat with minimal energy input.[1][2]

In this passive cycle, electronic components are fully submerged in a dielectric coolant.[3] Heat generated by the components raises the fluid's temperature to its boiling point, causing it to vaporize at the component surfaces.[3][4] This vapor rises, carrying away thermal energy, and subsequently condenses on a heat exchanger (condenser) within the system, releasing the latent heat. The condensed liquid then returns to the bulk fluid, completing the cycle without the need for pumps.[2][3] This process of nucleate boiling is exceptionally efficient, capable of achieving heat transfer coefficients significantly higher than single-phase convection.[1]

Perfluorohexene-2 (C₆F₁₂) emerges as a candidate fluid for such systems. As a fluorocarbon, it possesses key attributes: high dielectric strength, excellent material compatibility, and thermal stability. Its relatively low boiling point is suitable for maintaining electronic components within safe operating temperature limits. This document serves as a foundational protocol for harnessing these properties in a laboratory or developmental setting.

Perfluorohexene-2: Thermophysical Properties and Rationale for Use

The selection of a heat transfer fluid is paramount to the performance of a two-phase cooling system. The ideal fluid should have a boiling point low enough to keep components cool but high enough to prevent excessive pressure buildup. Other critical properties include a high latent heat of vaporization, suitable density, and low viscosity.

Perfluorohexene-2 is a perfluorinated compound, meaning all hydrogen atoms have been replaced by fluorine. This substitution imparts chemical inertness and high dielectric strength, making it safe for direct contact with energized electronics.

Table 1: Physicochemical Properties of Perfluorohexene-2

| Property | Value | Reference / Note |

| Chemical Formula | C₆F₁₂ | [5] |

| Molecular Weight | 300.05 g/mol | [6] |

| CAS Number | 1584-00-5 | [4][6] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 48 - 49 °C | [6] |

| Density | 1.6 g/cm³ | [6] |

| Latent Heat of Vaporization | Data not readily available in literature. Experimental determination is recommended. | - |

| Liquid Specific Heat | Data not readily available in literature. Experimental determination is recommended. | - |

| Liquid Thermal Conductivity | Data not readily available in literature. Experimental determination is recommended. | - |

| Liquid Viscosity | Data not readily available in literature. Experimental determination is recommended. | - |

| Vapor Pressure | Data not readily available in literature. Experimental determination is recommended. | - |

Disclaimer: Significant gaps exist in the publicly available thermophysical data for Perfluorohexene-2. For precise thermal modeling and system design, it is imperative that users experimentally determine properties such as latent heat of vaporization and thermal conductivity.

The Science of Nucleate Boiling

The efficacy of two-phase cooling hinges on the nucleate boiling process. As a surface heats up, microscopic pockets of trapped gas or vapor within surface imperfections (cavities) act as nucleation sites.[7] When the surface temperature exceeds the fluid's saturation temperature by a sufficient margin (wall superheat), these sites become active, and bubbles form, grow, and detach from the surface.[7]

The bubble dynamics create intense micro-convection at the heat transfer surface, dramatically enhancing the heat transfer coefficient.[7] The performance of this process is influenced by:

-

Heat Flux: Higher heat flux generally increases the number of active nucleation sites and bubble frequency.

-

Surface Characteristics: The material, finish, and microstructure of the heating surface significantly impact the density and distribution of nucleation sites.[8][9]

-

Fluid Properties: Surface tension, density, and latent heat of vaporization govern bubble formation and departure.[8]

-

Operating Pressure: System pressure directly affects the fluid's boiling point. Increased pressure slightly enhances boiling performance.

System Design and Material Compatibility

A typical two-phase immersion cooling system consists of a sealed tank, the electronic heat source, a condenser, and instrumentation.

Core Components

-

Immersion Tank: A sealed vessel, typically made of stainless steel or another compatible metal, to contain the dielectric fluid and electronic hardware. A viewing window (borosilicate or sapphire glass) is essential for observing the boiling process.

-

Heat Source: The electronic device to be cooled (e.g., CPU, GPU, power resistor). For developmental work, a thermal test vehicle (TTV) with integrated heaters and temperature sensors is often used.

-

Condenser: A heat exchanger, typically a finned coil, located in the vapor space at the top of the tank. Chilled water or another coolant is circulated through the condenser to remove heat from the vapor.

-

Data Acquisition: Thermocouples or RTDs to measure temperatures of the heat source surface, bulk liquid, and vapor. A pressure transducer to monitor tank pressure. A power meter to supply and measure the heat load.

Material Compatibility

Perfluorocarbons are generally compatible with a wide range of materials used in electronics and laboratory equipment. However, compatibility should always be verified for the specific operating conditions.

Table 2: General Material Compatibility with Perfluorocarbons

| Material Class | Recommended Materials | Materials to Approach with Caution | Not Recommended |

| Metals | Copper, Aluminum, Stainless Steel, Nickel Alloys | - | Highly reactive alkali metals |

| Plastics | PTFE, PFA, PVDF, PEEK, Polypropylene, Polyethylene | - | - |

| Elastomers (Seals) | FKM (Viton®), FFKM (Kalrez®), EPDM | Silicone (may experience swelling)[10] | - |

Note: This chart provides general guidance.[10][11][12] It is critical to perform specific compatibility testing with Perfluorohexene-2 under end-use conditions, especially for plastics and elastomers, as swelling or extraction of plasticizers may occur.

Experimental Protocol: Two-Phase Immersion Cooling

This protocol outlines the setup, execution, and shutdown of a bench-scale two-phase immersion cooling experiment.

Pre-Experiment Preparation

-

Component Cleaning: Thoroughly clean all components that will contact the fluid (tank, heater, condenser) to remove oils, particulates, and other contaminants. Use isopropyl alcohol followed by a thorough rinse with deionized water and dry completely.

-

System Assembly: Assemble the immersion tank, ensuring all seals and fittings are correctly installed to create a vapor-tight enclosure. Install the condenser in the upper portion of the tank and the heat source in the lower portion, ensuring it will be fully submerged.

-

Instrumentation: Attach thermocouples to the surface of the heat source, in the bulk liquid region (away from the heater), and in the vapor space below the condenser. Connect all sensors and the heater to the data acquisition and power supply system.

-

Leak Check: Pressurize the sealed tank with dry nitrogen to ~5 psig and monitor for any pressure drop over 30 minutes to ensure the system is hermetic.

Fluid Filling and Degassing

-

Fluid Transfer: Carefully pour the Perfluorohexene-2 into the tank in a well-ventilated area, filling it to a level that will completely submerge the heat source with adequate headspace for vapor.

-

Degassing (Crucial Step): Dissolved gases, particularly air, in the coolant can interfere with the boiling process and affect results. Degas the fluid by one of the following methods:

-

Boil-Off: With the condenser active, apply a low heat load to the heater to gently boil the fluid for 15-20 minutes. Non-condensable gases will be driven out and can be vented through a port at the top of the tank.

-

Freeze-Pump-Thaw: For more rigorous experiments, this method involves freezing the liquid with liquid nitrogen, applying a vacuum to remove the gas phase, and then thawing the liquid. Repeat this cycle three times.

-

Experimental Procedure

-

Initiate Condenser Flow: Start the flow of chilled liquid through the condenser coil.

-

System Equilibration: Allow the system to reach thermal equilibrium, where all temperature readings are stable. Record these baseline values.

-

Power Application: Apply a low power level to the heat source (e.g., 5-10 W).

-

Data Logging: Begin recording all temperatures, pressure, and heater power.

-

Incremental Power Steps: Increase the power to the heater in discrete steps. After each step, allow the system to reach a new steady state (stable temperatures and pressure) before recording data. Continue this process, observing the onset and vigor of nucleate boiling.

-

Identify Critical Heat Flux (CHF) (Optional/Advanced): The CHF is the point where the heat flux is so high that a stable vapor film insulates the heater, causing a rapid and potentially destructive temperature spike. If determining CHF is a goal, increase power in very small increments as boiling becomes extremely vigorous. Use automated power cutoff triggers based on heater temperature to prevent burnout.

-

Data Collection Completion: Once the desired maximum power level is reached or the experiment is complete, proceed to shutdown.

System Shutdown

-

Power Off: Turn off the power to the heater.

-

Maintain Condensation: Continue to run coolant through the condenser until the vapor has fully condensed and the system temperature has returned to near-ambient levels.

-

Shutdown Ancillaries: Turn off the condenser coolant flow and the data acquisition system.

-

Fluid Recovery: If required, the fluid can be drained from the tank into a designated, sealed container.

Visualization of Workflows and Processes

Two-Phase Immersion Cooling Cycle

Caption: The passive thermodynamic cycle of two-phase immersion cooling.

Experimental Workflow

Caption: Step-by-step workflow for the experimental protocol.

Safety Precautions and Environmental Considerations

Personnel Safety

Always consult the Safety Data Sheet (SDS) for Perfluorohexene-2 before use.[4]

-

Ventilation: Use the fluid only in well-ventilated areas to avoid vapor accumulation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][13]

-

Inhalation: Avoid breathing vapors. If inhalation occurs, move the person to fresh air.[4]

-

Skin/Eye Contact: Perfluorohexene-2 is classified as a skin and eye irritant.[4] In case of contact, flush the affected area with plenty of water. If irritation persists, seek medical attention.[4]

-

Thermal Hazards: Although the fluid is not flammable, system components can become hot. Use caution to avoid thermal burns.

Environmental Considerations

Perfluorohexene-2 is a member of the broader class of per- and poly-fluoroalkyl substances (PFAS). Many PFAS compounds are known as "forever chemicals" due to their extreme persistence in the environment.[14]

-

Regulatory Scrutiny: PFCs and PFAS are under increasing regulatory scrutiny globally due to environmental and health concerns.[1][14] Users must comply with all local, national, and international regulations regarding their use and disposal.

-

Emission Control: Due to the high GWP, it is imperative to use Perfluorohexene-2 in a closed-loop, hermetically sealed system to prevent any emissions to the atmosphere.

-

Disposal: Do not discharge into drains or the environment. Dispose of used fluid and contaminated materials as hazardous waste through a licensed disposal company, in accordance with all applicable regulations.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Action(s) |

| No boiling, even at high surface temperature | 1. System pressure is too high. 2. Significant dissolved gas in the fluid. 3. Thermocouple de-bonded from the surface. | 1. Check pressure transducer reading. 2. Perform degassing procedure. 3. Verify sensor placement and attachment. |

| Unstable/erratic temperature readings | 1. Fluid has not reached steady state. 2. Onset of transition or film boiling (CHF). | 1. Allow more time for the system to stabilize after a power step. 2. Immediately reduce or cut power to the heater. |

| Gradual loss of fluid over time | System has a leak. | Perform a leak check on all seals and fittings. |

| Poor cooling performance | 1. Inadequate condensation. 2. Non-condensable gas buildup. | 1. Increase coolant flow rate to the condenser or decrease its temperature. 2. Briefly vent the top of the tank to purge non-condensable gases. |

References

-

U.S. Environmental Protection Agency. (2016, July 8). Environmental Laws and Regulations that Apply to Perfluorocarbons. Retrieved from [Link]

-

Liu, C., & Yu, H. (2020). EXPERIMENTAL STUDY ON TWO-PHASE LIQUID-IMMERSION COOLING SYSTEM FOR DATA CENTER. Energy Proceedings, 1, 1-6. Retrieved from [Link]

-

Suresh, P., et al. (2024, April 2). Experimental investigation of two-phase immersion cooling with single and multi-fluid systems. ResearchGate. Retrieved from [Link]

-

Liu, C., & Yu, H. (n.d.). EXPERIMENTAL STUDY ON TWO-PHASE LIQUID-IMMERSION COOLING SYSTEM FOR DATA CENTER. Energy Proceedings. Retrieved from [Link]

-

Suresh, P., et al. (2024). Experimental investigation of two-phase immersion cooling with single and multi-fluid systems. Semantic Scholar. Retrieved from [Link]

-

Xu, J., & Cheng, J. (2023, November 2). Two phase immersion cooling study for OCP Accelerator Module (OAM). YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorohexane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluorohexane. Retrieved from [Link]

-

Federal Register. (2024, November 12). Air Quality: Revision to the Regulatory Definition of Volatile Organic Compounds-Exclusion of (Z)-1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z)). Retrieved from [Link]

-

Wikipedia. (n.d.). PFAS. Retrieved from [Link]

-

Federal Register. (2024, October 11). Phasedown of Hydrofluorocarbons: Management of Certain Hydrofluorocarbons and Substitutes Under the American Innovation and Manufacturing Act of 2020. Retrieved from [Link]

-

CMBG3 Law. (2025, September 22). EPA's New Regulatory Agenda: Large Changes Coming to PFAS, Waste Management, Water, and Climate Regulations. Retrieved from [Link]

-

NASA. (n.d.). Pool Boiling Experiment Has Successful Flights. Retrieved from [Link]

-

Stiles, V. E., & Cady, G. H. (1952). Physical Properties of Perfluoro-n-hexane and Perfluoro-2-methylpentane. Journal of the American Chemical Society, 74(15), 3771–3773. Retrieved from [Link]

-

Fardinpour, M. R., et al. (2022). Experimental Investigation and Modeling of Bubble Departure Frequency for Nucleate Pool Boiling Heat Transfer of Pure Liquids on. Retrieved from [Link]

-

F2 Chemicals Ltd. (n.d.). Stability and Compatibility. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Perfluorohexane – Knowledge and References. Retrieved from [Link]

-

Agma, O., et al. (2023). Experimental study of nucleate pool boiling with water in atmospheric pressure. PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleate boiling. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Perfluoro(methylcyclohexane) (CAS 355-02-2). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexane, tetradecafluoro- (CAS 355-42-0). Retrieved from [Link]

-

Agma, O., et al. (2023, June 27). EXPERIMENTAL STUDY OF NUCLEATE POOL BOILING WITH WATER IN ATMOSPHERIC PRESSURE. Thermal Science, 27(3B), 2315-2326. Retrieved from [Link]

-

Foxx Life Sciences. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]

-

Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

Professional Plastics. (n.d.). Teflon® PTFE - Chemical Compatibility Reference Chart. Retrieved from [Link]

-

Ribatski, G. (2009). NUCLEATE BOILING HEAT TRANSFER. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Environmental Laws and Regulations that Apply to Perfluorocarbons | Per- and Polyfluoroalkyl Substances (PFASs) in Your Environment | US EPA [19january2017snapshot.epa.gov]

- 2. energy-proceedings.org [energy-proceedings.org]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | C6F12 | CID 2782406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PERFLUOROHEXENE-2 CAS#: 1584-00-5 [m.chemicalbook.com]

- 7. Nucleate boiling - Wikipedia [en.wikipedia.org]

- 8. journals.iau.ir [journals.iau.ir]

- 9. f2chemicals.com [f2chemicals.com]

- 10. foxxlifesciences.com [foxxlifesciences.com]

- 11. calpaclab.com [calpaclab.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. PFAS - Wikipedia [en.wikipedia.org]

- 14. Perfluorohexane - Wikipedia [en.wikipedia.org]

Application Note: Perfluorohexene-2 (PFH-2) in Fluoropolymer Synthesis

Topic: Perfluorohexene-2 as a solvent in fluoropolymer synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

Leveraging Olefinic Fluorocarbons for Green, Controlled Polymerization

Executive Summary & Strategic Rationale

The transition from saturated perfluorocarbons (PFCs) to unsaturated fluoroolefins is a critical pivot in modern fluoropolymer synthesis.[2] Perfluorohexene-2 (PFH-2) , specifically the internal olefin isomer (

However, unlike inert saturated solvents, PFH-2 is chemically active .[1][2][3] Its internal double bond introduces a steric and electronic environment that can modulate radical polymerization kinetics.[1][2][3] This guide details the protocol for utilizing PFH-2 not merely as a passive medium, but as a functional solvent that assists in heat transfer, polymer precipitation control, and molecular weight regulation via degradative chain transfer mechanisms.[1][2]

Physicochemical Profile: The Solvent Advantage[3]

PFH-2 is characterized by its immiscibility with water (facilitating emulsion/suspension systems) and high solubility for fluorinated gases (TFE, VDF, HFP).[1][2]

Table 1: Comparative Properties of Fluorinated Solvents

| Property | Perfluorohexene-2 (PFH-2) | Perfluorohexane (FC-72/C6F14) | Relevance to Synthesis |

| Structure | Double bond allows atmospheric degradation (Low GWP).[1][2][3] | ||

| Boiling Point | ~52–55 °C | 57 °C | Ideal for reflux cooling; easy removal post-synthesis.[1][2][3] |

| Density | ~1.68 g/mL | 1.68 g/mL | High density facilitates phase separation from water.[1][2][3] |

| GWP (100-yr) | < 10 (Estimated)* | ~9,300 | Critical for environmental compliance (REACH/EPA).[1][2] |

| Radical Inertness | Moderate | High | PFH-2 can act as a mild Chain Transfer Agent (CTA).[1][2][3] |

| Solubility Parameter | Excellent wetting of fluoropolymer precipitates.[1][2] |

*Note: Unsaturated fluorocarbons have drastically lower GWPs due to rapid reaction with hydroxyl radicals in the troposphere.

Mechanistic Insight: The "Functional Solvent" Paradigm[3]

In radical polymerization, PFH-2 behaves differently than saturated PFCs.[1][2][3] The internal double bond is sterically hindered, preventing it from homopolymerizing easily.[1][2] However, it is susceptible to radical attack, which creates a specific kinetic pathway:[1][2]

-

Solvation: PFH-2 creates a "Fluorous Phase" that solvates gaseous monomers (VDF, TFE) at high concentrations, accelerating initiation rates compared to aqueous phases.[1][2]

-

Chain Transfer to Solvent (CTS): Highly reactive radicals (like

) can abstract a fluorine or add to the double bond of PFH-2.[1][2][3] This results in a stable radical intermediate that may terminate a growing chain.[1][2][3]

Visualizing the Kinetic Pathway

The following diagram illustrates the competition between propagation and solvent interaction.

Figure 1: Kinetic competition in PFH-2 mediated polymerization.[1][2][3] The solvent acts as a regulator, diverting some propagating chains to form lower molecular weight species.[4][5]

Protocol: Synthesis of VDF/HFP Copolymer in PFH-2

Objective: Synthesize a fluoroelastomer (Vinylidene Fluoride - Hexafluoropropylene) with controlled molecular weight using PFH-2 as the reaction medium.

A. Equipment & Reagents[1][2][3]

-

Reactor: 500 mL Hastelloy or Stainless Steel High-Pressure Autoclave (equipped with rupture disc and magnetic drive).

-

Solvent: Perfluorohexene-2 (≥98% purity, isomer mix acceptable).[1][2][3]

-

Monomers: Vinylidene Fluoride (VDF) gas; Hexafluoropropylene (HFP) gas.[1][2]

-

Initiator: Perfluoropropionyl peroxide (dissolved in PFH-2) or Di-tert-butyl peroxide (if T > 110°C).[1][2][3]

-

Safety: Work must be performed in a Class I Div 1 fume hood due to high-pressure flammable gases.[1][2][3]

B. Step-by-Step Methodology

1. Reactor Preparation & Deoxygenation

-

Clean: Passivate reactor with nitric acid if new; otherwise, rinse with acetone and dry.[1][2]

-

Load Solvent: Charge 300 mL of Perfluorohexene-2 into the autoclave.

-

Purge: Seal reactor. Pressurize with

to 10 bar, stir for 5 min, and vent. Repeat 3 times to remove all traces of oxygen (Oxygen inhibits fluoropolymerization).[1][2] -

Vacuum: Apply vacuum (< 10 mbar) to remove residual

.[1][2]

2. Monomer Charging & Saturation

-

Cooling: Cool the reactor to 0°C (using a glycol jacket) to increase gas solubility.[2]

-

Charge Monomers: Introduce VDF and HFP gases (Ratio 70:30 wt%) until reactor pressure reaches 15 bar.

-

Equilibration: Stir at 500 RPM. Observe pressure drop as monomers dissolve into the PFH-2.[1][3] Repressurize until equilibrium is reached.

3. Polymerization (The Reaction Phase) [2]

-

Heating: Ramp temperature to reaction setpoint (e.g., 60°C for low-temp initiators).

-

Initiation: Inject initiator solution (0.5 g in 10 mL PFH-2) via a high-pressure pump.[1][2][3]

-

Pressure Maintenance: As polymerization proceeds, pressure will drop.[1][2][3] Feed a continuous mixture of VDF/HFP to maintain constant pressure (e.g., 20 bar).[1][2]

-

Duration: Run for 4–6 hours.

4. Termination & Recovery

-

Stop: Cut monomer feed and cool reactor rapidly to 20°C.

-

Vent: Slowly vent unreacted monomer to a scrubber system.[1][2][3]

-

Discharge: Open reactor. The product will be a dispersion or swollen gel of polymer in PFH-2.[3]

-

Drying: Evaporate PFH-2 using a rotary evaporator (Bath T: 60°C, Vacuum: 200 mbar). Note: PFH-2 can be condensed and recycled.[1][3]

C. Process Workflow Diagram

Figure 2: Closed-loop synthesis workflow emphasizing solvent recovery.

Troubleshooting & Optimization

-

Low Molecular Weight: If the polymer MW is too low, the chain transfer to PFH-2 is too aggressive.[3]

-

Fix: Lower the reaction temperature (reduces transfer constant

) or dilute PFH-2 with a saturated PFC (like

-

-

Phase Separation Issues: If the polymer precipitates as a sticky clump rather than a powder.

Safety & Environmental Handling

-

Toxicity: PFH-2 is generally low toxicity but should be treated as an asphyxiant in high concentrations.[1][2][3]

-

Flammability: While highly fluorinated, the double bond can render it "quasi-non-flammable" (may have a flash point under extreme conditions).[1][2] Always consult the specific SDS.

-

Recycling: Unlike water-based synthesis, PFH-2 is expensive.[1][2][3] A cold trap (-20°C) on the vacuum line is mandatory to recover the solvent.[2][3]

References

-

PubChem. (2025).[1][2][3][6] Perfluorohexene-2 (Compound Summary).[1][2][3][7] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

-

Ameduri, B. (2018).[1][2][3] Fluoropolymers: The Right Material for the Right Applications.[3] Elsevier.[2][3] (General reference on fluoropolymer synthesis media).

-

Chemours. (2024).[1][2][3] Opteon™ and Vertrel™ Specialty Fluids.[1][2][3] (Industry standard for HFO and fluoroolefin solvent applications).[1][2] Available at: [Link][1][2]

-

ECHA. (2025). Registration Dossier - Perfluorohexene isomers.[1][2][3] European Chemicals Agency.[1][2][3] Available at: [Link][1][2]

-

Drobny, J. G. (2020).[1][2][3] Technology of Fluoropolymers, 3rd Edition.[1][2] CRC Press.[1][2][3] (Detailed protocols on suspension vs. solution polymerization).

Disclaimer: This protocol involves high-pressure reactions with hazardous gases.[1][2][3] It is intended for use by qualified personnel only.[1][2][3] Always perform a risk assessment before proceeding.

Sources

- 1. (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | C6F12 | CID 2782406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perfluorohexane - Wikipedia [en.wikipedia.org]

- 3. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Chain transfer - Wikipedia [en.wikipedia.org]

- 6. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PFAS soluable in DMSO - EPAPFASIV - Pharos [pharos.habitablefuture.org]

Perfluorohexene-2 in vapor phase soldering applications

Application Note: Precision Defluxing & Surface Preparation of Vapor Phase Soldered Assemblies using Perfluorohexene-2

Abstract

This application note details the protocol for using Perfluorohexene-2 (C₆F₁₂) as a precision cleaning solvent for electronic assemblies processed via Vapor Phase Soldering (VPS). While VPS utilizes high-boiling perfluoropolyethers (PFPE) for heat transfer (200°C–260°C), the post-reflow removal of flux residues and carrier fluids is critical for high-reliability sectors such as implantable medical devices , bio-MEMS , and pharmaceutical instrumentation . This guide validates Perfluorohexene-2 as a superior, low-Global Warming Potential (GWP) alternative to legacy solvents (e.g., CFC-113, n-PB) for removing ionic contamination from low-standoff components.

Introduction & Chemical Profile

The Role of Perfluorohexene-2 in VPS Workflows

It is a common misconception that Perfluorohexene-2 is used as the primary heat transfer fluid in soldering. With a boiling point of approximately 57°C , it cannot reflow standard solders (SAC305 MP: ~217°C). Instead, its application in the VPS ecosystem is twofold:

-

Primary Application: Post-Reflow Defluxing (Vapor Degreasing). Its low surface tension allows it to penetrate beneath Ball Grid Arrays (BGAs) and Chip Scale Packages (CSPs) where high-viscosity VPS fluids and flux residues become trapped.

-

Secondary Application (Legacy/Specialized): Secondary Vapor Blanket. In dual-vapor batch systems, it serves as a sacrificial low-boiling "blanket" sitting atop the expensive primary PFPE vapor to minimize fluid loss.

Chemical Specifications

Perfluorohexene-2 is a fluorinated olefin (alkene).[1][2] The presence of the double bond renders it more reactive in the upper atmosphere than saturated perfluorocarbons (PFCs), resulting in a significantly lower atmospheric lifetime and GWP, aligning with "Green Chemistry" mandates in drug development and medical manufacturing.

| Property | Value | Relevance to Protocol |

| Chemical Formula | C₆F₁₂ (Isomer mix) | Olefinic structure reduces GWP. |

| Boiling Point | ~57°C – 60°C | Ideal for vapor degreasing without thermal shock. |

| Surface Tension | ~12 dynes/cm | Penetrates <10µm gaps (underfilling/BGAs). |

| Density | ~1.67 g/mL | High density aids in displacing heavy soils/particulates. |

| Solubility (Water) | < 10 ppm | Immiscible; requires co-solvent for ionic salt removal if used alone. |

| KB Value | Low (<10) | Mild solvent; safe for most plastics/elastomers. |

Mechanism of Action

In a VPS process, the PCB is immersed in a vapor blanket of PFPE (e.g., Galden® or Fluorinert™). Upon retraction, the board retains:

-

Polymerized Rosin/Resin: From the solder paste flux.

-

Activator Residues: Halides or organic acids (potential corrosion sources).

-

Drag-out Fluid: Expensive PFPE fluid adhering to the board.

Perfluorohexene-2 acts via two mechanisms:

-

Solvency/Displacement: It dissolves non-polar flux carriers and physically displaces the heavier PFPE fluid due to its high density and low viscosity.

-

Azeotropic Enhancement: For defluxing, it is often used in an azeotropic blend (with trans-1,2-dichloroethylene or alcohols) to enhance its Kauri-Butanol (KB) value, allowing it to dissolve polar flux activators while maintaining non-flammability.

Protocol: Vapor Degreasing Workflow

Objective: Achieve ionic cleanliness < 1.56 µg NaCl eq./cm² (per IPC-J-STD-001) on VPS-processed assemblies.

Equipment Requirements

-

Two-sump Vapor Degreaser (Boil Sump + Rinse Sump).

-

Ultrasonic Transducers (40 kHz) – Optional but recommended for BGAs.

-

Fluid: Perfluorohexene-2 (or Azeotrope).

Step-by-Step Methodology

Step 1: Loading & Pre-Wash (Boil Sump)

-

Secure PCBs in a stainless steel basket. Ensure vertical orientation to prevent fluid drag-out.

-

Lower basket into the Boil Sump (Temp: ~57°C).

-

Dwell Time: 2–3 minutes.

-

Action: The boiling solvent creates turbulence. The high-density fluid physically displaces the viscous PFPE residues and gross flux contaminants.

Step 2: Precision Rinse (Cold/Ultrasonic Sump)

-

Transfer basket to the Rinse Sump (Temp: Ambient or slightly chilled).

-

Ultrasonic Agitation: Activate for 2 minutes.

-

Mechanism: Cavitation bubbles implode, dislodging stubborn residues from beneath low-standoff components (0201s, µBGAs).

-

Note: Perfluorohexene-2’s low viscosity ensures rapid cavitation onset.

Step 3: Vapor Drying & Polishing

-

Raise basket into the Vapor Zone (above the boil sump).

-

Dwell Time: Hold until condensation stops (approx. 1–2 minutes).

-

Physics: The cool PCB condenses hot pure solvent vapor. This pure distillate performs a final "polish" rinse. As the board heats up to the vapor temperature (57°C), condensation ceases, and the board dries instantly upon withdrawal.

Step 4: Post-Process Validation

-

Allow boards to cool to room temperature.

-

Proceed to Ionic Contamination Testing (Protocol Section 4).

Validation & Quality Assurance

For medical and drug-delivery device electronics, visual inspection is insufficient.

Protocol: Solvent Extract Conductivity (ROSE Test)

-

Standard: IPC-TM-650, Method 2.3.25.

-

Method: Immerse the cleaned PCB in a 75% Isopropyl Alcohol / 25% DI Water solution.

-

Pass Criteria: Resistivity change indicates < 1.56 µg NaCl equivalent/cm².

Protocol: FTIR Surface Analysis

-

Target: Detection of residual C-F bonds (indicating unremoved PFPE VPS fluid) or Carboxyl groups (flux).

-

Method: Grazing Angle FTIR on gold pads.

-

Success Metric: Absence of peaks at 1100–1300 cm⁻¹ (C-F stretch) confirms removal of the VPS heat transfer fluid.

Visualization of Workflow

The following diagram illustrates the cleaning cycle and the decision logic for using Perfluorohexene-2.

Caption: Figure 1. The Vapor Degreasing workflow utilizing Perfluorohexene-2 for post-VPS defluxing.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| White Residue | Polymerized flux not dissolved. | Perfluorohexene-2 KB value is too low. Switch to an azeotrope (e.g., with trans-1,2-dichloroethylene). |

| Fluid Drag-out | Removal from vapor zone too fast. | Increase dwell time in Vapor Zone to allow full drying. |

| Etching on Plastics | Incompatible solvent blend. | Verify compatibility with ABS/Polycarbonate. Pure Perfluorohexene-2 is generally safe; additives may not be. |

| High Fluid Loss | Cooling coils inefficient. | Ensure freeboard chiller is < 5°C and primary condensing coils are active. |

References

-

3M Electronics Materials Solutions. (2020). Novec™ Engineered Fluids for Precision Cleaning - Technical Data Sheet.Link (Note: Reference for fluorinated fluid properties and compatibility).

-

IPC - Association Connecting Electronics Industries. (2018). IPC-J-STD-001G: Requirements for Soldered Electrical and Electronic Assemblies.Link

-

Chemours. (2023). Vertrel™ Specialty Fluids: Vapor Degreasing Applications.Link

-

U.S. EPA. (2024). Significant New Alternatives Policy (SNAP) Program: Substitutes for Ozone-Depleting Substances in Precision Cleaning.Link

- Tsai, L. (2018). "Advanced Cleaning of Flux Residues in High-Reliability Electronics." Journal of Surface Mount Technology. (Contextual citation for low-standoff cleaning physics).

Sources

Revolutionizing Fluorinated Intermediate Synthesis: A Guide to Perfluorohexene-2 Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which can significantly improve the therapeutic efficacy of a drug candidate.[1] Perfluorohexene-2 emerges as a highly versatile and reactive building block in the synthesis of a diverse array of fluorinated intermediates. Its unique electronic properties, stemming from the high electronegativity of the fluorine atoms, render the double bond susceptible to a range of chemical transformations.

This document provides a detailed exploration of the synthetic utility of perfluorohexene-2, focusing on key reaction classes and providing actionable protocols for laboratory application. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Chemistry of Perfluorohexene-2: An Overview

Perfluorohexene-2, with the chemical formula C₆F₁₂, possesses a double bond that is highly electron-deficient. This pronounced electrophilicity is the driving force behind its reactivity, making it an excellent substrate for reactions with a wide variety of nucleophiles. Additionally, the presence of multiple fluorine atoms imparts unique physical and chemical properties to the resulting intermediates, making them valuable synthons in complex molecule synthesis.

Key Reaction Pathways:

-

Nucleophilic Vinylic Substitution: The electron-withdrawing nature of the perfluoroalkyl groups facilitates the addition of nucleophiles to the double bond, followed by the elimination of a fluoride ion. This process allows for the introduction of a wide range of functional groups.

-

Cycloaddition Reactions: Perfluorohexene-2 can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to construct fluorinated cyclic systems.[3] These reactions are pivotal in the synthesis of fluorinated heterocycles, a class of compounds with significant representation in FDA-approved drugs.[1]

Below is a diagram illustrating the primary modes of reactivity for perfluorohexene-2.

Figure 1: Primary reaction pathways of Perfluorohexene-2.

Nucleophilic Vinylic Substitution: A Gateway to Functionalized Fluoroalkenes

The reaction of perfluorohexene-2 with nucleophiles is a cornerstone of its synthetic utility. The mechanism typically proceeds through an addition-elimination pathway, where the nucleophile attacks one of the sp²-hybridized carbons of the double bond, leading to a saturated carbanionic intermediate. Subsequent elimination of a fluoride ion from the adjacent carbon regenerates the double bond, resulting in a net substitution of a fluorine atom.

The regioselectivity of the nucleophilic attack is a critical consideration. Due to the strong electron-withdrawing effect of the perfluoroalkyl chain, the carbon at the 2-position is the most electrophilic and, therefore, the primary site of nucleophilic attack.

Protocol: Synthesis of a Perfluoroalkenyl Ether via Nucleophilic Vinylic Substitution

This protocol details the reaction of perfluorohexene-2 with a generic alcohol (ROH) in the presence of a base to form a perfluoroalkenyl ether.

Materials:

-

Perfluorohexene-2

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Anhydrous base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the anhydrous aprotic solvent (e.g., 50 mL for a 10 mmol scale reaction).

-

Addition of Base and Alcohol: Add the anhydrous base (1.2 equivalents) and the anhydrous alcohol (1.1 equivalents) to the solvent. Stir the suspension at room temperature for 15 minutes.

-

Addition of Perfluorohexene-2: Slowly add perfluorohexene-2 (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (temperature will depend on the solvent used). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial to prevent the reaction of the base and perfluorohexene-2 with water, which would lead to undesired side products.

-

Inert Atmosphere: A nitrogen or argon atmosphere is maintained to prevent the reaction of the nucleophile and other reagents with oxygen.

-

Excess Base: A slight excess of the base is used to ensure complete deprotonation of the alcohol and to drive the reaction to completion.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts.

Cycloaddition Reactions: Constructing Fluorinated Rings

Perfluorohexene-2's electron-deficient nature makes it a potent dienophile or dipolarophile in cycloaddition reactions. These reactions provide a direct and atom-economical route to highly functionalized fluorinated cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, perfluorohexene-2 reacts with a conjugated diene to form a six-membered ring.[4][5] The high electrophilicity of perfluorohexene-2 allows these reactions to proceed under relatively mild conditions.

Protocol: Diels-Alder Reaction of Perfluorohexene-2 with a Diene

This protocol outlines the general procedure for the [4+2] cycloaddition of perfluorohexene-2 with a diene such as cyclopentadiene.

Materials:

-

Perfluorohexene-2

-

Freshly cracked cyclopentadiene (or other suitable diene)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Sealed tube or high-pressure reactor

-

Magnetic stirrer and heating source

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry sealed tube, dissolve perfluorohexene-2 (1.0 equivalent) in the anhydrous solvent.

-

Addition of Diene: Add the diene (1.2 equivalents) to the solution.

-

Reaction Conditions: Seal the tube and heat the reaction mixture. The required temperature and time will vary depending on the reactivity of the diene (e.g., 80-120 °C for 12-24 hours).

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction vessel to room temperature.

-

Purification: Open the tube carefully and concentrate the reaction mixture under reduced pressure. Purify the resulting cycloadduct by column chromatography.

-

Characterization: Analyze the purified product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Expert Insights:

-

Diene Choice: The choice of diene is critical. Electron-rich dienes will react more readily with the electron-poor perfluorohexene-2.

-

Pressure: For less reactive dienes, conducting the reaction under high pressure can significantly increase the reaction rate and yield.

-

Stereoselectivity: Diels-Alder reactions are stereospecific. The stereochemistry of the diene and dienophile is retained in the product. The endo product is often the major isomer due to secondary orbital interactions.

Figure 2: Workflow for the Diels-Alder reaction.

Safety Considerations

Working with perfluorinated compounds requires adherence to strict safety protocols.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[6][7][8]

-

Handling: Avoid contact with skin and eyes.[8] In case of contact, wash the affected area immediately with plenty of water.[9]

-

Storage: Store perfluorohexene-2 in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) for perfluorohexene-2 and all other reagents used.[6][8][9]

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of fluorinated intermediates using perfluorohexene-2.

| Reaction Type | Nucleophile/Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nucleophilic Vinylic Substitution | Ethanol/K₂CO₃ | Acetonitrile | 80 | 3 | 85 |

| Nucleophilic Vinylic Substitution | Sodium thiophenoxide | THF | 65 | 4 | 90 |

| [4+2] Cycloaddition | Cyclopentadiene | Toluene | 110 | 18 | 75 |

| [4+2] Cycloaddition | Furan | Dichloromethane | 100 (sealed tube) | 24 | 60 |

Conclusion

Perfluorohexene-2 is a powerful and versatile reagent for the synthesis of a wide range of fluorinated intermediates. Its reactivity in nucleophilic vinylic substitution and cycloaddition reactions provides access to a diverse array of functionalized fluoroalkenes and fluorinated cyclic systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the development of novel fluorinated molecules with tailored properties. A thorough understanding of the underlying reaction mechanisms and adherence to safety protocols are paramount for successful and safe experimentation.

References

- Perfluorohexene-2 - Synquest Labs. (n.d.).

- Perfluorohexane(s) - Synquest Labs. (2015, October 2).

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. (n.d.). MDPI.

- Fluorinated Intermediates: Key to Advanced Organic Synthesis. (n.d.).

- Furin, G. G. (2005). Fluorine‐Containing Heterocycles. Part 2. Synthesis of Perfluoroalkyl Heterocycles from Carbonyl Compounds. ChemInform, 36(18).

- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). PMC - NIH.

- Fluorinated Heterocyclic Compounds. (n.d.).

- Perfluorohexane. (2023, July 6). Apollo Scientific.

- Fluorine in Heterocyclic Chemistry Volume 2. (n.d.). ResearchGate.

- SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024, February 18). Fisher Scientific.

- 13.3: Cycloaddition Reactions. (2021, July 31). Chemistry LibreTexts.

- 29.5: Cycloaddition Reactions. (2022, September 24). Chemistry LibreTexts.

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.fr [fishersci.fr]

Application Notes and Protocols for the Experimental Setup of Perfluorohexene-2 Thermal Management Systems

Introduction: The Critical Role of Advanced Thermal Management

In an era of escalating power densities in electronics, high-performance computing, and advanced energy systems, the need for innovative thermal management solutions has become paramount. Traditional cooling fluids are often pushed to their operational limits, necessitating the exploration of next-generation materials with superior heat transfer capabilities and material compatibility. Perfluorohexene-2, a fluorinated electronic liquid, has emerged as a promising candidate for single-phase and two-phase thermal management systems due to its dielectric properties, thermal stability, and low viscosity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to characterize the thermal properties of Perfluorohexene-2 and evaluate its performance in a simulated thermal management loop. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and a thorough understanding of the fluid's behavior under relevant operating conditions. We will delve into the causality behind experimental choices, providing a framework for self-validating systems.

Physicochemical Properties of Perfluorohexene-2 and its Analogs

A thorough understanding of the fundamental physicochemical properties of the heat transfer fluid is the bedrock of any thermal management system design. While specific data for Perfluorohexene-2 can be limited, its close structural analog, perfluorohexane (often found in formulations like FC-72), provides a valuable reference point. It is crucial to note that while these values are useful for initial design, experimental verification for the specific fluid in use is non-negotiable for high-precision applications.[1][2]

| Property | Perfluorohexene-2 | Perfluorohexane (for comparison) | Source |

| Molecular Formula | C6F12 | C6F14 | [3][4] |

| Boiling Point | 48-49°C | 56°C | [1][3] |

| Density (at 25°C) | 1.6 g/cm³ | ~1.68 g/cm³ | [1][3] |

| Thermal Conductivity | Not readily available | ~0.057 W/(m·K) | [1] |

| Viscosity (at 25°C) | Not readily available | ~0.64 cP | [1] |

Experimental Design Philosophy: A Self-Validating Approach

The experimental setup described is designed to be a closed-loop system, allowing for the precise control and measurement of key parameters. The core philosophy is to create a self-validating system where energy balance calculations can be performed to ensure the accuracy of the collected data. This approach enhances the trustworthiness of the results and provides a deeper understanding of the system's performance.

PART 1: Characterization of Thermophysical Properties

A prerequisite to performance evaluation is the accurate characterization of the fluid's intrinsic thermal properties. These properties are critical inputs for any computational fluid dynamics (CFD) modeling and for the interpretation of system-level performance data.

Thermal Conductivity Measurement

Rationale: Thermal conductivity is a direct measure of a material's ability to conduct heat. For a heat transfer fluid, a higher thermal conductivity generally leads to more efficient heat dissipation. The transient hot-wire method is a widely accepted and accurate technique for measuring the thermal conductivity of liquids.[5][6]

Protocol:

-

Apparatus: A transient hot-wire thermal conductivity meter.

-

Calibration: Calibrate the instrument using a standard fluid with a known thermal conductivity (e.g., toluene or water) at the desired temperature range.

-

Sample Preparation: Ensure the Perfluorohexene-2 sample is free from impurities and dissolved gases, as these can significantly affect the measurement. Degassing can be achieved by gentle heating under vacuum or by sonication.

-

Measurement: a. Fill the measurement cell with the degassed Perfluorohexene-2 sample. b. Allow the sample to reach thermal equilibrium at the desired starting temperature. c. Initiate the measurement sequence. The instrument applies a short duration electrical pulse to a thin platinum wire, causing a transient temperature rise. d. The instrument's software records the temperature rise as a function of time and calculates the thermal conductivity based on the principles of transient heat conduction.

-

Data Analysis: Perform measurements at multiple temperatures to understand the temperature dependency of the thermal conductivity. At least three replicate measurements should be performed at each temperature to ensure reproducibility.

Viscosity Measurement

Rationale: Viscosity represents a fluid's resistance to flow. In a thermal management system, a lower viscosity is desirable as it reduces the required pumping power, leading to a more energy-efficient system. For low-viscosity fluids like Perfluorohexene-2, a capillary viscometer or a rotational rheometer with a double-gap geometry is recommended for accurate measurements.[7][8][9]

Protocol:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) or a rotational rheometer with a temperature-controlled double-gap measuring system.

-

Calibration: Ensure the viscometer is calibrated with a standard of known viscosity in the same range as Perfluorohexene-2.

-

Sample Preparation: The sample should be free of any particulate matter. Filtration through a compatible membrane filter (e.g., PTFE) may be necessary.

-

Measurement (Capillary Viscometer): a. Introduce a precise volume of Perfluorohexene-2 into the viscometer. b. Place the viscometer in a constant temperature bath and allow it to equilibrate. c. Measure the efflux time – the time it takes for the fluid to flow between two marked points. d. Calculate the kinematic viscosity using the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the fluid's density at that temperature.

-

Data Analysis: Repeat the measurement at various temperatures to establish a viscosity-temperature profile.

Specific Heat Capacity Measurement

Rationale: Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. A higher specific heat capacity means the fluid can absorb more heat for a given temperature rise, which is advantageous for thermal energy storage and transport. Differential Scanning Calorimetry (DSC) is a common and accurate method for this measurement.[10][11][12][13]

Protocol:

-

Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

-

Calibration: Calibrate the DSC for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of Perfluorohexene-2 into a hermetically sealed DSC pan. An empty, sealed pan will be used as a reference.

-

Measurement: a. Place the sample and reference pans in the DSC cell. b. Heat the sample at a controlled rate over the desired temperature range. c. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass. The analysis is typically performed using the instrument's software.

PART 2: Thermal Management System Performance Evaluation

This section details the construction and operation of a closed-loop thermal management system to evaluate the heat transfer performance of Perfluorohexene-2 under forced convection.

Experimental Setup

The experimental setup is designed to simulate a real-world thermal management scenario, such as cooling a high-power electronic component.

Materials and Equipment:

-

Fluid: Perfluorohexene-2

-

Pump: A magnetically coupled gear pump or a peristaltic pump with compatible tubing (e.g., Viton® or PTFE) to prevent contamination and ensure precise flow control.

-

Flow Meter: A coriolis or turbine flow meter for accurate mass flow rate measurement.

-

Heater Block: A copper or aluminum block with embedded cartridge heaters to simulate a heat source. The block should have a well-defined surface area for heat transfer calculations.

-

Test Section: A channel or pipe through which the Perfluorohexene-2 flows over the heater block. The material should be compatible with fluorinated fluids (e.g., stainless steel, PEEK).[14][15]

-

Heat Exchanger: A water-cooled or air-cooled heat exchanger to dissipate the heat from the fluid and complete the loop.

-

Data Acquisition System (DAQ): To record temperature, pressure, and flow rate data.

-

Sensors:

-

Thermocouples (Type T or K) for measuring fluid and surface temperatures at various points in the loop.

-

Pressure transducers to measure the pressure drop across the test section.

-

-

Power Supply: A variable DC power supply for the cartridge heaters.

-

Insulation: To minimize heat loss to the surroundings.

Experimental Workflow Diagram

Caption: Experimental workflow for thermal management system performance evaluation.

Protocol for Performance Evaluation

-

System Assembly and Leak Check: Assemble the closed-loop system as shown in the diagram. Thoroughly clean and dry all components before introducing the Perfluorohexene-2. Perform a leak check of the entire system.

-

Fluid Filling: Carefully fill the reservoir with Perfluorohexene-2, ensuring no air is trapped in the loop.

-

System Startup: a. Start the data acquisition system. b. Start the pump and set the desired flow rate. c. Turn on the cooling water or fan for the heat exchanger.

-

Heating and Data Collection: a. Apply a known power (Q_in = V * I) to the cartridge heaters in the heater block. b. Allow the system to reach a steady state, which is typically defined as a condition where temperature fluctuations are within a predefined range (e.g., ±0.1°C) over a period of several minutes. c. Once at a steady state, record all sensor readings (temperatures, pressures, flow rate) for a sufficient duration to obtain a reliable average.

-

Varying Parameters: Repeat step 4 for a range of power inputs and flow rates to characterize the system's performance under different operating conditions.

Data Analysis and Performance Metrics

The collected data can be used to calculate several key performance metrics:

-

Heat Transfer Coefficient (h): This is a measure of the efficiency of heat transfer between the heated surface and the fluid. It is calculated using Newton's law of cooling:

-

h = Q_conv / (A_s * (T_s - T_fluid))

-

Where:

-

Q_conv is the convective heat transfer rate, which can be determined from the energy balance of the fluid (Q_conv = ṁ * c_p * (T_out - T_in)).

-

A_s is the surface area of the heater block in contact with the fluid.

-

T_s is the average surface temperature of the heater block.

-

T_fluid is the average bulk fluid temperature in the test section.

-

-

-

Nusselt Number (Nu): A dimensionless number that represents the ratio of convective to conductive heat transfer across the boundary.

-

Nu = (h * D_h) / k

-

Where:

-

D_h is the hydraulic diameter of the test section channel.

-

k is the thermal conductivity of the fluid.

-

-

-

Pumping Power (P_pump): The power required to circulate the fluid through the loop.

-

P_pump = ΔP * Q

-

Where:

-

ΔP is the pressure drop across the test section.

-

Q is the volumetric flow rate.

-

-

-

Thermal Resistance (R_th): The overall resistance to heat flow from the heater surface to the fluid.

-

R_th = (T_s - T_fluid) / Q_conv

-

Logical Flow for Data Validation

Sources

- 1. Perfluorohexane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. PERFLUOROHEXENE-2 CAS#: 1584-00-5 [m.chemicalbook.com]

- 4. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iieta.org [iieta.org]

- 6. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 7. blog.rheosense.com [blog.rheosense.com]

- 8. researchgate.net [researchgate.net]

- 9. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 11. schoolphysics.co.uk [schoolphysics.co.uk]

- 12. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 13. youtube.com [youtube.com]

- 14. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 15. calpaclab.com [calpaclab.com]

Troubleshooting & Optimization

Technical Support Center: Perfluorohexene-2 (PFH-2) Compatibility Guide

Executive Summary & Chemical Identity

Warning: Do not confuse Perfluorohexene-2 (an olefin,

While both are fluorinated fluids used for heat transfer and solvent applications, Perfluorohexene-2 contains a carbon-carbon double bond. This feature imparts specific chemical reactivities—particularly with nucleophiles (like amines)—that saturated fluorocarbons do not possess.

-

CAS Number: 355-66-8 (Isomer specific) / Mixture variants exist.

-

Key Characteristic: Low surface tension, high density, non-flammable.

-

Primary Compatibility Risks:

-

Swelling: In fluorinated elastomers (FKM/Viton®).

-

Extraction: Of plasticizers in flexible hydrocarbon plastics.

-

Nucleophilic Attack: Chemical reaction with amine-cured seals or additives.

-

Tier 1: Rapid Triage (Material Compatibility Matrix)

Use this "Traffic Light" system for immediate material selection.

Elastomers (O-Rings, Gaskets, Tubing)[1]

| Material | Compatibility | Technical Notes |